molecular formula C12H18N2O3 B2987725 [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] propanoate CAS No. 1004386-21-3

[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] propanoate

Cat. No. B2987725
CAS RN: 1004386-21-3
M. Wt: 238.287
InChI Key: CZGKGBFRWZQBBV-UHFFFAOYSA-N
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Description

“[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] propanoate” is a chemical compound with the molecular formula C12H18N2O3. It is a derivative of cyanoacetamide, which is a class of compounds that are considered important precursors for heterocyclic synthesis .


Synthesis Analysis

The synthesis of cyanoacetamides, such as “[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] propanoate”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

Esters, such as “[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] propanoate”, have the general formula RCOOR’, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R’ may be an alkyl group or an aryl group but not a hydrogen atom .


Chemical Reactions Analysis

Cyanoacetamide derivatives are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Mechanism of Action

While the specific mechanism of action for “[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] propanoate” is not mentioned in the search results, cyanoacetamide derivatives are known to be important precursors for heterocyclic synthesis . They can react with common bidentate reagents to form a variety of heterocyclic compounds .

Future Directions

Cyanoacetamide derivatives have drawn the attention of biochemists due to their diverse biological activities . They have potential in evolving better chemotherapeutic agents . Therefore, future research could focus on exploring the biological activities and potential therapeutic applications of “[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] propanoate” and similar compounds.

properties

IUPAC Name

[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-2-11(16)17-8-10(15)14-12(9-13)6-4-3-5-7-12/h2-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZGKGBFRWZQBBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC(=O)NC1(CCCCC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] propanoate

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